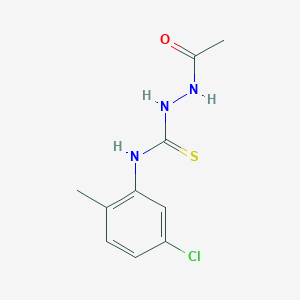
1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could potentially affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research on 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine. One of the major areas of research could be the development of novel drug delivery systems to overcome the poor solubility of this compound. Additionally, further studies could be conducted to investigate the potential application of this compound in combination with other anticancer agents to enhance its efficacy. Moreover, the potential use of this compound in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, could also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, particularly in the treatment of cancer. Its high potency and selectivity against cancer cells, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to overcome its limitations, such as poor solubility.
Applications De Recherche Scientifique
1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential application in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound possesses potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2/c1-12-9-16(13(2)24-12)18(23)22-7-5-21(6-8-22)11-14-3-4-15(20)10-17(14)19/h3-4,9-10H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMHZSPJLQSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4758381.png)
![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4758392.png)
![3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4758396.png)
![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)

![2-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758441.png)
![4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4758454.png)
![3-[(2,6-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4758458.png)

![2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4758475.png)
![1-[(2-hydroxy-4-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4758480.png)